3-Chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Description
The compound “3-Chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of this compound involves a Suzuki–Miyaura cross-coupling reaction starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Molecular Structure Analysis
The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Suzuki–Miyaura cross-coupling reaction and a second C-5 arylation of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones .Future Directions
The future directions for this compound could involve further exploration of its potential neuroprotective and anti-neuroinflammatory properties . Additionally, the Suzuki–Miyaura cross-coupling reaction used in its synthesis represents a considerable asset for inducing modification of the biochemical properties by introducing a functional diversification such as a vinyl, aryl or heteroaryl moiety .
Mechanism of Action
Target of Action
Similar pyrazolo[1,5-a]pyrimidine derivatives have shown inhibitory activity against monoamine oxidase b , an enzyme involved in the breakdown of neurotransmitters in the brain.
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidine derivatives can interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the target’s function, potentially altering biochemical pathways within the cell.
Biochemical Pathways
Inhibition of monoamine oxidase b can affect the metabolism of neurotransmitters such as dopamine, leading to potential effects on neurological function .
Pharmacokinetics
For instance, the trifluoromethyl group is often used in drug design to improve metabolic stability and increase lipophilicity, which can enhance bioavailability .
Result of Action
Similar pyrazolo[1,5-a]pyrimidine derivatives have shown anti-inflammatory activity and inhibitory effects on monoamine oxidase B , suggesting potential roles in inflammation and neurological disorders.
Properties
IUPAC Name |
3-chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3O/c1-8-13(16)14-20-11(9-3-5-10(23-2)6-4-9)7-12(15(17,18)19)22(14)21-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUDZTKHCJHHOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=C(C=C3)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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